Varenicline tartrate
Description
Overview of Chemical Compound Classification and Significance in Receptor Pharmacology
Varenicline (B1221332) tartrate is classified as a selective partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). dartmouth-hitchcock.orgkenvuepro.comfda.gov Its significance in receptor pharmacology stems from this dual action: it partially stimulates the receptor, mimicking the effect of nicotine (B1678760) to a lesser degree, and simultaneously blocks nicotine from binding to the same receptor. dartmouth-hitchcock.orgpfizermedicalinformation.com This mechanism is central to its therapeutic effects. The tartrate salt form of varenicline is a white to off-white or slightly yellow, highly water-soluble powder. dartmouth-hitchcock.orgfda.gov
Historical Context of its Conceptualization and Initial Discovery Phase
The development of varenicline tartrate, which was first developed by Pfizer in 1997, was inspired by the naturally occurring plant alkaloid, cytisine (B100878). kenvuepro.comnih.govresearchgate.net Cytisine, derived from the Cytisus laburnum plant, has a long history of use as a tobacco substitute and shares a similar molecular structure to nicotine. nih.gov The initial research strategy involved creating derivatives of natural nicotinic products. researchgate.nettandfonline.com While the direct chemical structure of cytisine did not yield a viable drug candidate, a bicyclic benzazepine template discovered during this process ultimately led to the synthesis of varenicline. researchgate.nettandfonline.com Varenicline was approved by the US Food and Drug Administration (FDA) on May 11, 2006. nih.gov
Theoretical Basis for Receptor Target Engagement
The primary molecular target for varenicline is the α4β2 subtype of the nicotinic acetylcholine receptor, which is considered the principal mediator of nicotine dependence. medchemexpress.comnih.gov The theoretical basis for its therapeutic action is that a partial agonist at this receptor could alleviate craving and withdrawal symptoms by providing a moderate and sustained release of mesolimbic dopamine (B1211576), counteracting the dopamine deficit that occurs during nicotine abstinence. nih.gov
Varenicline binds with high affinity and selectivity to α4β2 nAChRs. pfizermedicalinformation.com In vitro studies have demonstrated its high selectivity for the α4β2 receptor subtype over other nicotinic receptors. pfizermedicalinformation.com This targeted engagement allows varenicline to modulate the dopaminergic system in a way that is believed to underlie its efficacy. pfizermedicalinformation.comnih.gov Recent research has also delved into the specific molecular interactions, identifying critical hydrogen bonding with amino acid residues like α4T139, α4T183, and β2S133 within the α4β2 binding sites that are uniquely engaged by varenicline. biorxiv.org
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki, nM) |
| α4β2 | 0.06 - 0.15 |
| α3β4 | 240 |
| α7 | 322 - 3,500 |
| α1βγδ | 3,540 - >20,000 |
| 5-HT3 | 350 |
Scope of Academic Research Domains for this compound
The application of this compound in academic research is extensive and continues to grow. Beyond its primary application in smoking cessation research, scientists are exploring its potential in other areas.
Addiction Research: Preclinical studies have shown that varenicline can decrease alcohol consumption in rodents. nih.gov Human laboratory studies have also reported reductions in alcohol drinking, craving, and the rewarding effects of alcohol in heavy drinkers who were also smokers. nih.gov This suggests that the nicotinic acetylcholine receptors that varenicline targets may play a significant role in the rewarding effects of both nicotine and alcohol. nih.gov
Neuropsychiatric Research: Varenicline has been investigated for its effects on cognitive function. In one study involving patients with schizophrenia, varenicline treatment was associated with significant improvements in verbal learning and memory. cda-amc.ca There has also been extensive research into the neuropsychiatric safety profile of varenicline, with large-scale meta-analyses and observational studies finding no evidence of an increased risk of serious neuropsychiatric adverse events compared to placebo or other smoking cessation aids. nih.govnih.govbmj.com
Other Research Areas: Varenicline is also used as a tool in fundamental neuroscience research to probe the function of nicotinic acetylcholine receptors in various physiological processes. For example, it has been used to investigate its effect on sensorimotor gating in animal models.
Table 2: Investigational Uses of this compound in Research
| Research Domain | Focus of Investigation | Key Findings (from cited research) |
| Alcohol Dependence | Efficacy in reducing alcohol consumption and craving. | Significantly lower weekly heavy drinking days and alcohol craving compared to placebo. nih.gov |
| Cognitive Function in Schizophrenia | Improvement of cognitive deficits. | Significant improvements in verbal learning and memory. cda-amc.ca |
| Sensorimotor Gating | Effects on prepulse inhibition. | Used to investigate effects on sensorimotor gating in rats. |
Structure
2D Structure
Properties
Molecular Formula |
C17H19N3O6 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
TWYFGYXQSYOKLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Discovery and Rational Design Principles of Varenicline
Lead Compound Identification and Derivation (e.g., Cytisine (B100878) Analogs)
The journey to varenicline (B1221332) began with the natural product cytisine, an alkaloid found in plants of the Fabaceae family, such as Cytisus laburnum. nih.govwho.intwikipedia.org Cytisine has been used for smoking cessation in Eastern Europe for decades and served as a crucial lead compound due to its structural similarities to nicotine (B1678760) and its partial agonist activity at α4β2 nAChRs. who.intbiorxiv.orgwikipedia.org
Initial efforts to develop drug candidates based on cytisine were not entirely successful. tandfonline.com However, the knowledge gained from studying cytisine and its interaction with nicotinic receptors was invaluable. biorxiv.orgacs.org While varenicline is often incorrectly referred to as a cytisine analog, its structure was actually derived from a series of analgesic bicyclic benzazepines. researchgate.net One of these benzazepines was found to be a potent antagonist of the α4β2 nAChR, providing a different structural starting point that ultimately led to the synthesis of varenicline in 1997. researchgate.nettandfonline.com
Structure-Activity Relationship (SAR) Studies Guiding Development
Structure-activity relationship (SAR) studies were pivotal in the refinement of the lead compounds to enhance their potency and selectivity for the α4β2 nAChR. acs.orgdntb.gov.ua Researchers systematically modified the chemical structure of the lead compounds and evaluated the effects of these changes on receptor binding and functional activity.
Key findings from these studies revealed that modifications at certain positions of the molecule, such as N-9 and C-5, led to a significant decrease in binding affinity to the α4β2 nAChR. acs.org Conversely, substitutions at other positions maintained or even improved binding affinity. acs.org These iterative modifications, guided by SAR data, allowed for the optimization of the compound's pharmacological profile. acs.org The quinoxaline (B1680401) moiety within the varenicline structure was identified as a critical component for its function, with its precise positioning being essential for receptor activation. biorxiv.org
Table 1: Structure-Activity Relationship (SAR) Insights for Varenicline Analogs
| Modification Area | Effect on α4β2 nAChR Binding Affinity | Reference |
|---|---|---|
| Positions N-9 and C-5 | Alterations significantly reduced binding affinity. | acs.org |
Strategic Design for Selective Receptor Modulation
A primary objective in the design of varenicline was to achieve high selectivity for the α4β2 nAChR subtype over other nicotinic receptors. pfizermedicalinformation.comdartmouth-hitchcock.org Varenicline binds with significantly higher affinity to the α4β2 receptor compared to other nAChR subtypes, such as α3β4, α7, and the muscle-type α1βγδ receptor. nih.govpfizermedicalinformation.comdartmouth-hitchcock.org This selectivity is crucial for minimizing off-target effects.
Varenicline was designed to act as a partial agonist at the α4β2 receptor. ahajournals.orgpnas.org This means it produces a response that is lower than that of a full agonist like nicotine. pfizermedicalinformation.comdartmouth-hitchcock.org In vivo studies have shown that varenicline stimulates dopamine (B1211576) release to about 30-60% of the maximal effect of nicotine. tga.gov.auacs.org This partial agonism is key to its mechanism of action: it provides enough dopamine release to reduce cravings and withdrawal, but not enough to produce the strong reinforcing effects of nicotine. tandfonline.comacs.org Simultaneously, by occupying the receptor, it acts as an antagonist in the presence of nicotine, blocking its effects. tandfonline.compnas.org
While designed to be selective for the α4β2 receptor, varenicline also exhibits activity at other nAChR subtypes, acting as a full agonist at the α7 nAChR and a partial agonist at α3β2* and α6* nAChRs. jneurosci.orgnih.gov It also has a moderate affinity for the 5-HT3 receptor. pfizermedicalinformation.com
Computational Chemistry and Molecular Modeling in Compound Optimization
Computational chemistry and molecular modeling played a significant role in the optimization of varenicline. alliedacademies.org These "in silico" techniques allow researchers to simulate and predict how different molecules will interact with the target receptor at a three-dimensional level. alliedacademies.org
By creating models of the α4β2 nAChR binding site, scientists could visualize how potential drug candidates would fit and interact with the receptor. alliedacademies.org This allowed for the rational design of modifications to the lead compound to improve its binding affinity and selectivity. fiveable.me Techniques such as molecular docking and pharmacophore modeling were likely employed to screen virtual libraries of compounds and to prioritize the synthesis of those with the most promising predicted activity. fiveable.me This computational approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory. alliedacademies.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Varenicline tartrate |
| Varenicline |
| Nicotine |
| Cytisine |
| Acetylcholine (B1216132) |
| Quinoxaline |
Molecular Pharmacology and Receptor Interaction Dynamics
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding and Functional Modulation
Varenicline (B1221332) tartrate's primary mechanism of action involves its interaction with neuronal nicotinic acetylcholine receptors (nAChRs), which are crucial in the neurobiology of nicotine (B1678760) addiction. nih.govnumberanalytics.com Its distinct pharmacological profile is characterized by a high affinity and selectivity for specific nAChR subtypes, coupled with a unique pattern of agonist and antagonist activity. pfizermedicalinformation.compfizermedicalinformation.com
Varenicline demonstrates a high binding affinity for the α4β2 subtype of nicotinic acetylcholine receptors. nih.govresearchgate.net In vitro binding assays have shown that varenicline's affinity for α4β2 nAChRs is significantly higher than that of nicotine and another partial agonist, cytisine (B100878). dovepress.comtandfonline.com Specifically, varenicline binds with subnanomolar affinity to α4β2 nAChRs. bioline.org.brbioline.org.br
The compound exhibits remarkable selectivity for the α4β2 subtype over other nAChR subtypes. pfizermedicalinformation.comresearchgate.net Its binding potency is reported to be over 500-fold greater for α4β2 receptors compared to α3β4 receptors, over 3,500-fold greater than for α7 receptors, and more than 20,000-fold greater than for the muscle-type α1βγδ receptor. pfizermedicalinformation.com This high degree of selectivity for the α4β2 subtype is a key feature of its pharmacological profile. numberanalytics.com
Table 1: Comparative Binding Affinities (Ki) of Varenicline and Nicotine at nAChR Subtypes
| Compound | α4β2 nAChR (Ki in nM) | α7 nAChR (Ki in nM) | α3β4 nAChR (Ki in nM) | α1βγδ nAChR (Ki in µM) |
|---|---|---|---|---|
| Varenicline | 0.06 - 0.4 nih.govnih.gov | 125 - 322 nih.govnih.gov | >1 pfizermedicalinformation.com | >8 nih.gov |
| Nicotine | 1.6 - 6.1 dovepress.comnih.gov | >2.1 nih.gov | - | 2 nih.gov |
This table presents a summary of in vitro binding affinities. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding, with lower values indicating higher affinity.
Varenicline functions as a partial agonist at the α4β2 nAChR. bioline.org.brbioline.org.brbiorxiv.org This means that while it binds to and activates the receptor, it does so with significantly lower efficacy than a full agonist like nicotine. pfizermedicalinformation.compnas.org This partial agonism results in a moderate and sustained release of dopamine (B1211576) in the mesolimbic pathway, which is thought to alleviate withdrawal symptoms during smoking cessation attempts. bioline.org.brbioline.org.br
Studies have quantified varenicline's efficacy relative to full agonists. In patch-clamp studies using cells expressing α4β2 nAChRs, varenicline demonstrated about 45% of nicotine's maximal efficacy. dovepress.comtandfonline.combioline.org.brbioline.org.br Similarly, in neurochemical models measuring dopamine release from rat brain slices, varenicline showed a significantly lower efficacy (40-60%) than nicotine. dovepress.combioline.org.brbioline.org.brcapes.gov.br The efficacy of varenicline as a partial agonist can vary depending on the specific stoichiometry of the α4β2 receptor, with different sensitivities observed for the (α4)₂(β2)₃ (high sensitivity) and (α4)₃(β2)₂ (low sensitivity) isoforms. biorxiv.org
Due to its high affinity for the α4β2 nAChR, varenicline acts as a competitive antagonist in the presence of nicotine. bioline.org.brbioline.org.brpnas.org By occupying the receptor binding site, it effectively blocks nicotine from binding and exerting its full agonistic effect. nih.gov This action is believed to reduce the rewarding and reinforcing effects of smoking. nih.govahajournals.org
When co-administered with nicotine, varenicline has been shown to attenuate nicotine-induced dopamine release to the level of the effect of varenicline alone. nih.govcapes.gov.br This functional antagonism has been demonstrated in various preclinical models, including in Xenopus oocytes expressing the α4β2 nAChR, where varenicline antagonized the effects of nicotine. bioline.org.brbioline.org.br This dual action as a partial agonist and a competitive antagonist is a cornerstone of its therapeutic mechanism. tandfonline.com
In contrast to its partial agonist activity at α4β2 receptors, varenicline acts as a full agonist at the α7 nAChR subtype. dovepress.combiorxiv.orgresearchgate.net Studies have shown that varenicline potently activates α7 receptors with an efficacy comparable to that of the endogenous agonist acetylcholine. researchgate.netnih.gov One study reported an efficacy of 93 +/- 7% relative to acetylcholine, with an EC50 of 18 +/- 6 microM. researchgate.netnih.gov While varenicline's primary therapeutic effects in smoking cessation are attributed to its action on α4β2 receptors, its full agonism at α7 receptors contributes to its complex pharmacological profile. dovepress.comfrontiersin.org
Varenicline also interacts with other nAChR subtypes, although generally with lower affinity and varied functional activity compared to its interaction with α4β2 receptors. pnas.orgresearchgate.net
α3β4 nAChRs : Varenicline displays lower potency but higher efficacy at α3β4 receptors compared to α4β2 receptors. researchgate.netnih.gov It acts as a partial agonist at this subtype, with one study reporting an EC50 of 55 +/- 8 microM and an efficacy of 75 +/- 6% relative to acetylcholine. researchgate.netnih.gov
α6β2 nAChRs : Varenicline has been shown to be a high-affinity partial agonist at α6β2-containing nAChRs. tandfonline.comnih.gov In fact, its binding affinity for α6β2* nAChRs is comparable to its affinity for α4β2* nAChRs. nih.gov Functionally, varenicline is a potent partial agonist in stimulating dopamine release mediated by α6β2* nAChRs. nih.gov
α3β2 nAChRs : Varenicline appears to be a weak partial agonist at α3β2-containing receptors, with a reported efficacy of less than 10%. researchgate.netnih.gov
Table 2: Functional Activity of Varenicline at Various nAChR Subtypes
| nAChR Subtype | Functional Activity | Efficacy (Relative to Acetylcholine) | EC50 (µM) |
|---|---|---|---|
| α4β2 | Partial Agonist | 13.4% - 24% researchgate.netnih.govacs.org | 2.3 researchgate.netnih.govacs.org |
| α7 | Full Agonist | 93% researchgate.netnih.gov | 18 researchgate.netnih.gov |
| α3β4 | Partial Agonist | 75% researchgate.netnih.gov | 55 researchgate.netnih.gov |
| α6-containing | Weak Partial Agonist | <10% researchgate.netnih.gov | - |
| α3β2 | Weak Partial Agonist | <10% researchgate.netnih.gov | - |
This table summarizes the functional activity of varenicline at different nAChR subtypes based on in vitro studies.
The functional properties of varenicline have been extensively characterized using electrophysiological techniques, such as two-electrode voltage clamp in Xenopus laevis oocytes and patch-clamp studies in cell lines expressing specific nAChR subtypes. bioline.org.brbioline.org.brresearchgate.netpnas.org These studies have been instrumental in defining its partial agonist nature at α4β2 receptors and its full agonist activity at α7 receptors. researchgate.netpnas.org
In Xenopus oocytes expressing rat neuronal nicotinic receptors, varenicline was confirmed as a potent partial agonist at α4β2 receptors. researchgate.netnih.gov Electrophysiological recordings have also demonstrated that at low nanomolar concentrations, varenicline can desensitize α4β2 nAChRs to subsequent acetylcholine application without causing significant channel opening itself. pnas.org At higher concentrations (above 300 nM), it produces channel opening with high affinity but low efficacy. pnas.org These in vitro electrophysiological findings provide a cellular-level explanation for the dual agonistic and antagonistic properties of varenicline. pnas.orgelifesciences.org
Interaction with Non-Nicotinic Receptors
Serotonin (B10506) 5-HT3 Receptor Binding and Allosteric Modulation
Varenicline binds to the serotonin 5-HT3 receptor with moderate affinity. pfizer.compharmgkb.orgechemi.comfda.govpfizermedicalinformation.com The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels like nAChRs, is involved in various physiological processes, including emesis. nih.gov Research indicates that varenicline acts as a high-affinity agonist at the human 5-HT3 receptor. nih.gov The interaction of varenicline at this receptor is thought to be a potential cause of the nausea reported by some individuals. nih.govacs.org
Structural studies using a 5-HT binding protein (5-HTBP) in complex with varenicline have provided insights into the molecular interactions at the 5-HT3 receptor. nih.govkuleuven.be These studies revealed specific hydrogen bonds and a degree of C-loop closure that are consistent with varenicline's partial agonist activity at this receptor. nih.govkuleuven.be Notably, the binding of varenicline to the 5-HT3 receptor is distinct from that of cytisine, a related compound, which acts as a weak antagonist at this site. This difference in pharmacological activity at the 5-HT3 receptor may account for variations in the side-effect profiles of the two compounds.
Interactive Data Table: Varenicline Binding Affinities
| Receptor | Binding Affinity (Ki or IC50 in nM) |
| α4β2 nAChR | 0.4 |
| 5-HT3 | 350 |
| α3β4 nAChR | 86 - >500 |
| α7 nAChR | 125 - >3500 |
| α6* nAChR | 111 |
| α1βγδ nAChR | >20,000 |
| Note: Ki and IC50 are measures of the concentration of a drug that is required to produce a given effect. A lower value indicates a higher affinity of the drug for the receptor. |
Investigation of GABA-A Receptor Interactions
Varenicline has been shown to indirectly influence the GABAergic system. Studies have demonstrated that varenicline can increase the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.govinfarmed.pt This effect is observed in brain regions such as the hippocampus and the medial septum/diagonal band. nih.gov
The mechanism appears to involve the activation of presynaptic nAChRs located on GABAergic terminals, which in turn enhances the release of GABA. nih.gov Research measuring miniature inhibitory postsynaptic currents (mIPSCs) has confirmed that varenicline, similar to nicotine, significantly increases the frequency of these currents, indicating an increase in vesicular GABA release. nih.gov This modulation of GABAergic transmission suggests a more complex functional profile for varenicline than its effects on the dopamine system alone. nih.gov
Intracellular Signaling Pathway Modulation
The effects of varenicline extend beyond direct receptor binding to the modulation of downstream intracellular signaling cascades.
Extracellular Signal-Regulated Kinase (ERK) Pathway Activation Studies
The Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial intracellular signaling cascade involved in various cellular processes. medchemexpress.comnih.gov Research has shown that varenicline can activate the ERK pathway. researchgate.net Studies in human umbilical vein endothelial cells (HUVECs) demonstrated that varenicline markedly activated ERK, along with p38 and JNK signaling. researchgate.net
This activation of the ERK pathway by varenicline has been linked to its effects on cell migration. researchgate.net The varenicline-stimulated activation of ERK signaling was blocked by a specific α7 nAChR antagonist, suggesting that this effect is mediated through the α7 nicotinic receptor. researchgate.net Further investigation has also implicated the ERK pathway in the varenicline-induced upregulation of certain receptors in macrophages. researchgate.net These findings indicate that the intracellular signaling effects of varenicline, particularly through the ERK pathway, may contribute to its broader pharmacological actions.
Pharmacokinetic Profile in Preclinical Models
Absorption Characteristics in Animal Models
Preclinical studies indicate that varenicline (B1221332) is well-absorbed after oral administration across different animal species. hres.ca Following oral ingestion, the absorption is virtually complete, leading to high systemic availability. nih.goveuropa.eueuropa.eu In vivo and in vitro experiments have consistently demonstrated efficient absorption from the gastrointestinal tract. hres.ca Maximum plasma concentrations (Tmax) are typically reached within 3 to 4 hours post-administration in animal models, similar to observations in humans. europa.eueuropa.eutga.gov.au The oral bioavailability of varenicline is not significantly affected by the presence of food. nih.goveuropa.eueuropa.eu
Distribution Patterns in Biological Tissues of Animal Species
Once absorbed, varenicline distributes throughout the body, including into the central nervous system. europa.eueuropa.euncsct.co.uk Studies in rodents have confirmed its ability to cross the blood-brain barrier. europa.eueuropa.euncsct.co.uk The plasma protein binding of varenicline is low, generally under 20%, and this binding is independent of age and renal function in the models studied. nih.goveuropa.euncsct.co.uk This low level of binding means a larger fraction of the drug is free to distribute into tissues and interact with its target receptors.
Reproductive toxicology studies in animals have shown that varenicline can cross the placenta and is also excreted into the milk of lactating rats. europa.eueuropa.eutga.gov.auncsct.co.ukpfizer.com In a tissue distribution study in rats using radiolabeled varenicline, the compound was found to distribute to various tissues, with a notable and reversible association with melanin-containing tissues, such as the eyes. hres.cafda.gov
| Distribution Parameter | Finding in Animal Models | References |
| Brain Penetration | Distributes into the brain | europa.eueuropa.euncsct.co.uk |
| Plasma Protein Binding | Low (<20%) | nih.goveuropa.euncsct.co.uk |
| Placental Transfer | Observed in rodents | europa.eueuropa.euncsct.co.uk |
| Excretion in Milk | Found in the milk of lactating rats | europa.eueuropa.eutga.gov.auncsct.co.ukpfizer.com |
Metabolic Stability and Biotransformation Pathways in vitro and in vivo (Animal)
Varenicline exhibits high metabolic stability, with the majority of the drug being eliminated from the body unchanged. europa.eueuropa.eu In vivo studies in mice, rats, and monkeys demonstrated that only a small fraction of the administered dose undergoes metabolism. nih.govresearchgate.net Less than 10% of the drug is excreted as metabolites, with over 90% being eliminated as the parent compound. europa.eueuropa.eu This minimal metabolism indicates that the compound is not extensively broken down by enzymes in the liver or other tissues. nih.govresearchgate.net
Role of Cytochrome P450 Enzymes in Metabolism
The limited metabolism of varenicline is consistent with findings that it does not significantly interact with the cytochrome P450 (CYP) enzyme system. europa.eueuropa.eu In vitro studies using human liver microsomes and hepatocytes have shown that varenicline does not inhibit major CYP enzymes, including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4/5, even at concentrations far exceeding therapeutic levels. europa.eutga.gov.aufda.govncsct.co.uk Furthermore, varenicline does not induce the activity of CYP1A2 and CYP3A4. europa.eutga.gov.aufda.govncsct.co.uk This suggests that CYP enzymes play a negligible role in its biotransformation, and varenicline is unlikely to be involved in drug-drug interactions mediated by this system. europa.eueuropa.euncsct.co.uk
Identification of Minor Metabolites (e.g., N-formylvarenicline, glucuronidated, oxidated, hexose (B10828440) conjugates)
Although most varenicline is excreted unchanged, several minor metabolites have been identified in preclinical studies. nih.gov These metabolites account for less than 10% of the total dose. europa.eu In studies examining rats, mice, and monkeys, metabolites were formed through pathways such as oxidation and N-carbamoyl glucuronidation. nih.govresearchgate.net Other minor circulating metabolites identified include those resulting from N-formylation and the formation of a novel hexose conjugate. nih.gov The primary inactive metabolites observed in urine are hydroxyvarenicline and varenicline N-carbamoylglucuronide. europa.euresearchgate.net These metabolites were also found in one or more of the animal species tested. hres.ca
| Identified Minor Metabolite | Metabolic Pathway | References |
| Hydroxyvarenicline | Oxidation | europa.euresearchgate.net |
| Varenicline N-carbamoylglucuronide | Glucuronidation | europa.eunih.govresearchgate.net |
| N-glucosylvarenicline | Hexose Conjugation | europa.eueuropa.eu |
| N-formylvarenicline | N-formylation | nih.gov |
Excretion Routes and Clearance Mechanisms in Animal Models
The primary route of elimination for varenicline and its metabolites in all animal species studied is through the kidneys into the urine. hres.canih.govresearchgate.net A significant portion of the administered dose is excreted as unchanged varenicline. hres.canih.govresearchgate.net
| Species | Percentage of Dose Excreted Unchanged in Urine | References |
| Mouse | ~90% | nih.gov |
| Rat | ~84% | nih.gov |
| Monkey | ~75% | nih.gov |
Renal Elimination via Glomerular Filtration and Active Tubular Secretion
In animal models, the renal clearance of varenicline occurs through a combination of two primary mechanisms: glomerular filtration and active tubular secretion. nih.govtga.gov.au The rate of renal clearance in rats has been observed to exceed the glomerular filtration rate, which suggests the involvement of an active transport process in the renal tubules. researchgate.net Further in vitro studies have indicated that this active secretion is mediated, at least in part, by the organic cation transporter (OCT2). nih.govtga.gov.aufda.govfda.gov This dual-mechanism clearance contributes to the efficient removal of the drug from the bloodstream and its excretion in urine. nih.govtga.gov.au
Involvement of Organic Cation Transporter 2 (OCT2)
In vitro studies have established that the active renal secretion of varenicline is mediated by the human organic cation transporter 2 (OCT2). medsinfo.com.aupfizer.compfizer.compfizermedicalinformation.commedsafe.govt.nz Varenicline's elimination from the body is primarily through glomerular filtration in the kidneys, which is supplemented by active tubular secretion via OCT2. europa.eueuropa.eu
Further research, including a study in organic cation transporter 2 knockout mice, has provided in vivo evidence for the role of this transporter in the pharmacokinetics of varenicline. fda.gov Co-administration of varenicline with cimetidine, an inhibitor of OCT2, resulted in a 29% increase in the systemic exposure of varenicline due to a reduction in its renal clearance. medsinfo.com.aupfizer.compfizermedicalinformation.commedsafe.govt.nz Despite this interaction, dose adjustments are generally not considered clinically necessary when co-administered with OCT2 inhibitors, except in patients with severe renal impairment where this combination should be avoided. medsinfo.com.aumedsafe.govt.nz
Conversely, when varenicline was co-administered with metformin, a known substrate of OCT2, there were no significant changes in the pharmacokinetics of either drug. medsinfo.com.aupfizer.compfizer.comfda.gov This suggests that at therapeutic concentrations, varenicline does not significantly inhibit the transport of other OCT2 substrates. medsinfo.com.aupfizer.com
Table 1: Varenicline Tartrate and OCT2 Interaction
| Interacting Drug | Effect on Varenicline Exposure | Effect on Interacting Drug's Pharmacokinetics |
|---|---|---|
| Cimetidine (OCT2 Inhibitor) | 29% increase in systemic exposure medsinfo.com.aupfizer.compfizermedicalinformation.commedsafe.govt.nz | Not detailed |
| Metformin (OCT2 Substrate) | No significant change medsinfo.com.aupfizer.compfizer.comfda.gov | No significant change medsinfo.com.aupfizer.compfizer.comfda.gov |
Plasma Protein Binding Characteristics in Preclinical Systems
The plasma protein binding of this compound is consistently low across various species, a characteristic that is independent of age and renal function. europa.eueuropa.eutga.gov.au This low level of binding suggests that a high fraction of the drug is free in the circulation to distribute to tissues and exert its pharmacological effects.
Preclinical studies have quantified the extent of plasma protein binding in several animal models. The percentage of varenicline bound to plasma proteins was found to be 18% in mice, 45% in rats, 19% in dogs, and 41% in monkeys. fda.govhres.ca In humans, the plasma protein binding is similarly low, at less than 20%. europa.eueuropa.eutandfonline.com This low binding affinity is a key feature of varenicline's pharmacokinetic profile, contributing to its wide distribution in the body. hres.catandfonline.com
Table 2: Plasma Protein Binding of Varenicline in Preclinical Species
| Species | Plasma Protein Binding (%) |
|---|---|
| Mouse | 18% fda.govhres.ca |
| Rat | 45% fda.govhres.ca |
| Dog | 19% fda.govhres.ca |
| Monkey | 41% fda.govhres.ca |
| Human | <20% europa.eueuropa.eutandfonline.com |
Preclinical Neurobiological Investigations and Behavioral Pharmacology
Modulation of Mesolimbic Dopamine (B1211576) System in Animal Models
Varenicline (B1221332) tartrate acts as a partial agonist at α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), which are pivotal in the reinforcing effects of nicotine (B1678760). fda.govfda.gov This partial agonism means that varenicline stimulates these receptors to a lesser degree than nicotine, while also blocking nicotine from binding to them. fda.govfda.gov This dual action is central to its therapeutic effect.
In vivo and in vitro studies have demonstrated that varenicline's efficacy in stimulating dopamine release is significantly lower—approximately 40-60%—than that of nicotine. dovepress.combioline.org.br By binding to α4β2 nAChRs, varenicline triggers a moderate and sustained increase in dopamine levels in the nucleus accumbens (NAc), a key area of the mesolimbic pathway. fda.govbioline.org.brnih.gov This action is thought to alleviate the craving and withdrawal symptoms that arise during smoking cessation. bioline.org.br
Research in animal models has shown that varenicline selectively activates dopaminergic neurons in the posterior, but not the anterior, ventral tegmental area (VTA). jneurosci.org This region-specific activation is crucial, as the posterior VTA is strongly implicated in drug reward. jneurosci.org Furthermore, varenicline's ability to modulate dopamine release extends to its interaction with other nAChR subtypes. While its primary action is at α4β2* nAChRs, it also functions as a full agonist at α7 nAChRs. researchgate.net However, studies suggest that the effects on the brain's reward system are predominantly mediated by its interaction with α4β2 receptors. dovepress.com
The compound's influence also differs between striatal regions. In the NAc, varenicline alone can increase dopamine signaling, whereas in the dorsal striatum, it does not initially boost dopamine levels but can prolong the effects of nicotine. nih.gov This differential modulation underscores the complexity of varenicline's interaction with the dopaminergic system.
Effects on Nicotine-Induced Neuroadaptations in Animal Models
Chronic nicotine exposure leads to significant neuroadaptations in the brain, including altered dopamine release, locomotor sensitization, and the establishment of powerful drug-seeking behaviors. Preclinical research has extensively investigated varenicline's ability to counteract these changes.
Attenuation of Nicotine-Induced Dopamine Release
A key mechanism of varenicline is its ability to blunt the reinforcing effects of nicotine. When administered concurrently with nicotine in animal models, varenicline effectively attenuates the surge in dopamine release typically induced by nicotine. dovepress.combioline.org.br This antagonistic effect is a direct consequence of its partial agonism; by occupying the α4β2 nAChRs, it prevents nicotine from exerting its full agonistic effect, thereby reducing the rewarding stimulation of the mesolimbic dopamine system. fda.govdovepress.com Studies using techniques like real-time dopamine measurements have confirmed that varenicline strongly blunts nicotine-evoked dopamine release in the NAc. nih.gov
Blockade of Nicotine-Induced Locomotor Sensitization
Repeated administration of nicotine in rodents leads to locomotor sensitization, a phenomenon believed to reflect the neuroplastic changes underlying addiction. Varenicline has been shown to interfere with this process. While varenicline itself can enhance basal locomotor activity, pretreatment with it attenuates acute nicotine-induced hyperlocomotion. dovepress.comnih.gov More importantly, varenicline administered to nicotine-sensitized rats reduces the expression of this sensitization. nih.gov It has been shown to block both the development and expression of nicotine-induced sensitization in a dose-dependent manner. nih.gov This suggests that varenicline can counteract the long-term neuroadaptations that contribute to the sensitized response to nicotine.
Reduction of Nicotine Self-Administration Behaviors
Animal models of intravenous self-administration are considered to have high predictive validity for the abuse potential of substances in humans. In these models, varenicline has consistently been shown to reduce nicotine self-administration. dovepress.compfizermedicalinformation.comhres.ca This effect is dose-dependent and has been observed in rats under various experimental conditions, including both limited and extended access to nicotine. nih.govnih.gov The reduction in nicotine-taking behavior is attributed to varenicline's ability to both partially mimic nicotine's effects (reducing craving) and block its rewarding properties. nih.gov Interestingly, while rats will self-administer varenicline, they do so to a lesser extent than nicotine, particularly in more demanding tasks, suggesting a lower abuse potential. pfizermedicalinformation.com
| Study Focus | Animal Model | Key Finding | Reference |
|---|---|---|---|
| General Efficacy | Rats | Significantly inhibits nicotine self-administration. | dovepress.com |
| Motivation for Nicotine | Rats | Dose-dependently decreased nicotine-taking behavior under a progressive-ratio schedule. | nih.gov |
| Comparative Reinforcement | Rats | Rats self-administered varenicline to a lesser extent than nicotine in demanding tasks. | pfizermedicalinformation.com |
| Extended Access | Rats | Decreased nicotine self-administration in rats with both limited and extended access. | nih.gov |
Prevention of Nicotine-Primed or Cue-Induced Reinstatement of Seeking Behavior
Relapse to smoking is often triggered by re-exposure to nicotine or to environmental cues associated with smoking. Animal models of reinstatement are used to study the mechanisms of relapse. Varenicline has shown efficacy in preventing the reinstatement of nicotine-seeking behavior. It significantly inhibits reinstatement induced by a priming injection of nicotine. dovepress.com
The effect of varenicline on cue-induced reinstatement is more complex. Some studies have reported that varenicline does not affect reinstatement induced by cues alone. dovepress.comoup.comnih.gov However, other research indicates that with a longer pretreatment time, varenicline can significantly reduce the ability of a nicotine-associated cue to reinstate extinguished nicotine-seeking behavior. nih.govoup.com Varenicline has also been found to reduce reinstatement when induced by a combination of a nicotine prime and associated cues. nih.gov These findings suggest that the effectiveness of varenicline in preventing cue-induced relapse may depend on specific contextual and pharmacological factors.
Investigation of Effects on Withdrawal Syndrome Mechanisms in Animal Models
Abrupt cessation of chronic nicotine use precipitates a withdrawal syndrome characterized by both physical (somatic) and affective (emotional) symptoms. frontiersin.org Animal models have been crucial for understanding the neurobiological basis of these symptoms and for evaluating the potential of medications like varenicline to alleviate them.
In rodent models, nicotine withdrawal is associated with a range of observable somatic signs, such as headshakes, paw tremors, and abdominal constrictions. escholarship.orgspringermedizin.de Varenicline has been shown to diminish these somatic signs associated with both spontaneous and precipitated nicotine withdrawal in mice and rats. researchgate.netnih.gov
Beyond the physical symptoms, nicotine withdrawal produces a negative affective state, including anxiety, hyperalgesia (increased sensitivity to pain), and dysphoria (a state of general dissatisfaction or unease). nih.govresearchgate.net Preclinical studies demonstrate that varenicline can reverse these affective withdrawal signs. For instance, it has been shown to reverse nicotine withdrawal-induced hyperalgesia and aversion in a dose-related manner in mice. researchgate.netnih.gov In rats, varenicline diminishes the dysphoric-like state associated with spontaneous nicotine withdrawal, as measured by elevations in intracranial self-stimulation (ICSS) thresholds. researchgate.net Furthermore, varenicline has been found to prevent nicotine withdrawal-associated deficits in cognitive processes like contextual fear conditioning in mice, suggesting it may ameliorate the cognitive impairments experienced during withdrawal. nih.gov
The mechanism for these effects is believed to be varenicline's ability to provide a low level of stimulation to α4β2* nAChRs, which helps to stabilize dopamine levels in the mesolimbic system and mitigate the neurochemical fluctuations that underlie the withdrawal state. researchgate.netnih.govnih.gov
| Withdrawal Sign | Animal Model | Effect of Varenicline | Reference |
|---|---|---|---|
| Somatic Signs (e.g., tremors, shakes) | Mice | Reversed somatic signs in a dose-related manner. | researchgate.netnih.gov |
| Hyperalgesia (Increased Pain Sensitivity) | Mice | Reversed withdrawal-induced hyperalgesia. | researchgate.netnih.gov |
| Withdrawal-Induced Aversion | Mice | Reversed withdrawal-induced aversion. | researchgate.netnih.gov |
| Dysphoric-Like State (ICSS) | Rats | Diminished elevations in ICSS thresholds. | researchgate.net |
| Cognitive Deficits (Fear Conditioning) | Mice | Dose-dependently prevented deficits in contextual fear conditioning. | nih.gov |
Exploration of Varenicline's Intrinsic Reinforcing Properties in Animal Models
Varenicline's effectiveness as a smoking cessation therapy is often linked to its role as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs). tga.gov.aupfizermedicalinformation.comnih.gov This dual action allows it to moderately stimulate dopamine release, which may alleviate craving and withdrawal symptoms, while also blocking the rewarding effects of nicotine. tga.gov.aupfizermedicalinformation.comtrdrp.org However, the intrinsic reinforcing properties of varenicline itself have been a subject of investigation in various animal models, with findings suggesting these effects are generally weak.
Studies utilizing self-administration paradigms in rats have shown that varenicline can be self-administered, but typically under conditions with low workload requirements. In brain-stimulation reward (BSR) studies in rats, lower doses of varenicline have been shown to enhance BSR, indicating some rewarding properties. nih.gov Specifically, doses of 0.03, 0.1, and 0.3 mg/kg of varenicline produced a significant enhancement of BSR. nih.gov However, at higher doses, this effect diminishes or even reverses, with a 3 mg/kg dose leading to an inhibition of BSR. nih.gov This suggests a dose-dependent and biphasic effect on reward. nih.gov
Furthermore, varenicline has been shown to antagonize the reinforcement-enhancing effects of nicotine. nih.gov Pretreatment with varenicline can dose-dependently reduce the BSR-enhancing effects of nicotine. nih.gov This antagonistic action is attributed to varenicline's high affinity for α4β2 nAChRs, which prevents nicotine from binding and exerting its full rewarding effects. nih.gov The partial agonist nature of varenicline means it has a lower intrinsic efficacy than nicotine in stimulating the mesolimbic dopamine system, the primary neural pathway for reinforcement and reward associated with smoking. pfizermedicalinformation.com
Research has also explored how varenicline affects motivation for other primary reinforcers, such as sucrose (B13894). The findings in this area are complex, with some studies indicating that varenicline can influence the motivation for natural rewards. For instance, in rats, a history of treatment with 1.0 mg/kg of varenicline was associated with lower responding for sucrose reinforcement compared to untreated rats. biorxiv.org
Table 1: Effect of Varenicline on Brain-Stimulation Reward (BSR) in Rats
| Varenicline Dose (mg/kg) | Effect on BSR |
|---|---|
| 0.03 | Enhancing |
| 0.1 | Enhancing |
| 0.3 | Enhancing |
| 1.0 | No Effect |
| 3.0 | Inhibiting |
Chronic Administration Effects on Receptor Upregulation in Animal Brain Regions
Chronic exposure to nicotine is well-documented to cause an increase in the number of nicotinic acetylcholine receptors (nAChRs) in the brain, a phenomenon known as upregulation. elifesciences.orguchicagomedicine.orgeneuro.org This process is considered a key neuroadaptation contributing to nicotine dependence. eneuro.org Interestingly, preclinical studies in animal models have demonstrated that chronic administration of varenicline also leads to the upregulation of nAChRs, particularly the α4β2* subtype, to a degree similar to or even greater than that induced by chronic nicotine. elifesciences.orgnih.gov
In mouse models, 14 days of chronic administration of both nicotine (18 mg/kg/day) and varenicline (1.8 mg/kg/day) resulted in a significant upregulation of heteromeric nAChRs in several brain regions, including the cortex, striatum, hippocampus, and thalamus, as measured by [3H]epibatidine binding. upenn.edu Another study in mice using a 10-day constant infusion of varenicline (0.12 mg/kg/hr) also showed a significant upregulation of α4β2*-nAChR binding sites in the thalamus, cortex, striatum, and hippocampus. nih.gov
While both nicotine and varenicline upregulate α4β2-nAChRs, their effects on other nAChR subtypes can differ. Chronic varenicline treatment in mice has been found to significantly increase the number of α3β4- and α7-nAChR sites, whereas nicotine has a lesser effect on these subtypes. nih.gov Conversely, both drugs induce a similar down-regulation of α6β2*-nAChR sites. nih.gov
A surprising finding was that varenicline, despite being a smoking cessation aid, induces nAChR upregulation similar to nicotine. elifesciences.orguchicagomedicine.org However, further research has revealed a more complex mechanism. Varenicline has been shown to become trapped in intracellular acidic vesicles that contain α4β2Rs. elifesciences.orgjneurosci.org This trapping is dependent on the acidic environment of these compartments and varenicline's properties as a weak base. elifesciences.org Nicotine, on the other hand, does not get trapped and exits these vesicles rapidly. uchicagomedicine.orguchicagomedicine.org The slow release of trapped varenicline is thought to dampen the nAChR signaling that contributes to withdrawal symptoms. uchicagomedicine.org Furthermore, chronic nicotine exposure increases the number of these acidic vesicles, thereby enhancing the trapping of varenicline. uchicagomedicine.org In living cells, varenicline has been shown to reduce the upregulation of α4β2Rs caused by nicotine. elifesciences.org
Table 2: Effects of Chronic Varenicline and Nicotine on nAChR Subtypes in Mouse Brain
| nAChR Subtype | Effect of Chronic Varenicline | Effect of Chronic Nicotine |
|---|---|---|
| α4β2 | Upregulation | Upregulation |
| α6β2 | Down-regulation | Down-regulation |
| α3β4* | Significant Upregulation | Minimal Effect |
| α7 | Significant Upregulation | Minimal Effect |
Synthetic Methodologies and Chemical Synthesis Pathways
Classical Synthetic Routes to Varenicline (B1221332) Base
The foundational synthesis of varenicline base has been detailed in patent literature, notably U.S. Patent No. 6,410,550. newdrugapprovals.orgallfordrugs.comgoogleapis.com This and subsequent improved syntheses involve multi-step sequences that prioritize the efficient construction of the molecule's intricate framework.
Key Intermediate Synthesis and Derivatization
A pivotal intermediate in several synthetic routes is 10-aza-tricyclo[6.3.1.02,7]-dodeca-2(7),3,5-triene. newdrugapprovals.orgallfordrugs.comgoogleapis.com The synthesis of this core structure often begins with simpler, commercially available starting materials. One established pathway involves the following key transformations:
Diels-Alder Reaction : The synthesis can start with a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile to form a bicyclic olefin. newdrugapprovals.orgchemicalbook.com
Dihydroxylation and Cleavage : The resulting olefin undergoes dihydroxylation, for instance using osmium tetroxide, to produce a diol intermediate like 1,2,3,4-tetrahydro-1,4-methano-naphthalene-cis-2,3-diol. newdrugapprovals.orggoogleapis.comchemicalbook.com This diol is then subjected to oxidative cleavage, often with sodium periodate, to yield a dialdehyde (B1249045), indane-1,3-dicarbaldehyde. newdrugapprovals.orggoogleapis.comchemicalbook.com
Reductive Amination : The dialdehyde is reacted with an amine, such as benzylamine, under reductive amination conditions to form the tricyclic amine core. newdrugapprovals.orgchemicalbook.com Subsequent debenzylation yields the key amine hydrochloride intermediate. chemicalbook.com
Another significant route starts from 1-(10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone, which is then nitrated. tandfonline.com The synthesis involves protecting the secondary amine of the tricyclic intermediate with a trifluoroacetyl group. chemicalbook.comtandfonline.com This protected intermediate is then dinitrated using a mixture of nitric acid and trifluoromethanesulfonic acid to yield 1-(4,5-dinitro-10-aza-tricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoroethanone. chemicalbook.comtandfonline.com
The dinitro compound is a crucial precursor. Its reduction yields the corresponding diamine, 1-(4,5-diamino-10-aza-tricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone, which is poised for the final ring closure. newdrugapprovals.orgtandfonline.com
Reaction Conditions and Yield Optimization
Optimizing reaction conditions is critical for achieving high yields and purity, making the synthesis viable for industrial-scale production.
The reduction of the dinitro intermediate is typically performed via catalytic hydrogenation. newdrugapprovals.orgallfordrugs.comchemicalbook.com This reaction is often carried out using 5% Palladium on carbon (Pd/C) as a catalyst under a hydrogen pressure of 40-50 psi in a mixed solvent system like isopropanol (B130326) and water. newdrugapprovals.orgallfordrugs.comchemicalbook.com
The subsequent cyclocondensation of the diamino intermediate to form the pyrazino ring is achieved by reacting it with glyoxal (B1671930) or its derivatives. newdrugapprovals.orgtandfonline.com This reaction can be performed in water at room temperature or in other polar solvents. newdrugapprovals.orggoogle.com Recent modifications have focused on replacing hazardous haloacetaldehydes with glyoxal derivatives in the presence of a weak base like potassium phosphate (B84403) (K₂HPO₄) at low temperatures (0–5°C), which has been shown to achieve a 99.9% conversion rate.
The final step in forming the varenicline base is the deprotection of the trifluoroacetamide (B147638) group. This is typically accomplished by hydrolysis with a base, such as 2 M sodium hydroxide, in a biphasic system like toluene (B28343) and water at a moderately elevated temperature of 37-40°C. newdrugapprovals.orgallfordrugs.comchemicalbook.com
| Reaction Step | Reagents and Conditions | Yield |
| Dihydroxylation | Osmium tetraoxide (catalytic), N-methylmorpholine N-oxide (NMO), acetone/water, room temp. | 89% newdrugapprovals.orgchemicalbook.com |
| Oxidative Cleavage | Sodium periodate, water/DCE, 10°C | Not specified |
| Reductive Amination | Benzyl (B1604629) amine, sodium acetoxyborohydride | 85.7% newdrugapprovals.orgchemicalbook.com |
| Debenzylation | 20% Pd(OH)₂, H₂ (40-50 psi), methanol (B129727) | 88% chemicalbook.com |
| Trifluoroacetylation | Trifluoroacetic anhydride, pyridine, CH₂Cl₂, 0°C | 94% chemicalbook.com |
| Reduction of Dinitro | 5% Pd/C, H₂ (40-50 psi), isopropanol/water | 85% (overall for reduction & cyclization) newdrugapprovals.orgallfordrugs.comchemicalbook.com |
| Cyclization | 40% aqueous glyoxal, water, room temp. | 85% (overall for reduction & cyclization) newdrugapprovals.orgallfordrugs.com |
| Hydrolysis | 2 M Sodium hydroxide, toluene, 37-40°C | Not specified |
Formation of Varenicline Tartrate Salt
Once the varenicline free base is synthesized and purified, it is converted to its L-tartrate salt to enhance its stability and handling properties for pharmaceutical formulation. allfordrugs.comgoogle.com This is a straightforward acid-base reaction.
The process involves dissolving the varenicline base in a suitable solvent, typically methanol. allfordrugs.comgoogle.comgoogle.com A solution of L-tartaric acid, also dissolved in methanol, is then added to the varenicline solution at room temperature (around 20-25°C). google.com The addition causes the varenicline L-tartrate salt to precipitate out of the solution as a solid. allfordrugs.comgoogle.com The resulting slurry is stirred for several hours to ensure complete precipitation before the product is collected by filtration, washed with fresh methanol, and dried. allfordrugs.com
Strategies for Impurity Control and Mitigation in Synthesis
Controlling impurities is a critical aspect of synthesizing any active pharmaceutical ingredient, including this compound. Impurities can arise from starting materials, intermediates, side reactions, or degradation products. Regulatory standards require strict control over these impurities, especially those with potential genotoxic effects.
Control of Process-Related Impurities
Process-related impurities in varenicline synthesis can include unreacted intermediates, byproducts from side reactions, and degradation products. One notable issue is the formation of colored impurities, which can result in the final product being a yellow solid rather than the desired white or off-white color. allfordrugs.com
Strategies for controlling these impurities include:
Recrystallization : Instead of column chromatography, recrystallization of key intermediates has proven effective. For instance, recrystallizing an intermediate from a methanol/water mixture was shown to increase HPLC purity from 95.5% to over 99.9%. This step also significantly improved the color quality of the product.
Optimized Hydrogenation : The pressure during the catalytic hydrogenation step to reduce the dinitro compound can be optimized to suppress the formation of impurities like des-amino derivatives to below 0.1%.
Solvent Choice : The choice of solvent can impact purity and yield. In one-pot reaction sequences, ethyl acetate (B1210297) was identified as a suitable solvent that provides high recovery and purity of over 99.0%. tandfonline.com
Activated Carbon Treatment : To remove color impurities, some processes involve treating a solution of varenicline free base with activated carbon (e.g., Darco KB-B™) before the salt formation step. allfordrugs.com This treatment helps to adsorb colored impurities, leading to a white solid upon precipitation of the tartrate salt. allfordrugs.com
Prevention of Potential Genotoxic Impurities (e.g., Nitrosamines)
Nitrosamines are a class of potentially genotoxic impurities (PGIs) that have come under intense regulatory scrutiny. The synthesis of varenicline involves reagents and conditions (secondary amines, nitrating agents) that could potentially lead to the formation of N-nitroso impurities, such as N-nitroso-varenicline. tandfonline.com
Recent process improvements have focused specifically on developing "Nitrosamine Free" syntheses for this compound. tandfonline.comtandfonline.com These strategies involve technical innovations to eliminate the possibility of forming critical impurities, including:
Dinitro nitroso impurity tandfonline.comtandfonline.com
Diamino nitroso impurity tandfonline.comtandfonline.com
Varenicline nitroso impurity tandfonline.comtandfonline.com
Stereoselective Synthesis Approaches
The synthesis of varenicline, a molecule possessing a complex tetracyclic framework with two stereocenters, requires precise stereochemical control to isolate the pharmacologically active (7S,10S)-isomer. Researchers have developed several stereoselective strategies to address this challenge, primarily focusing on establishing the correct configuration of the bridged ring system.
A prominent and industrially applied strategy involves a diastereoselective intramolecular Diels-Alder reaction. scribd.com This approach is a cornerstone of the kilogram-scale synthesis of varenicline. scribd.com In one iteration, a pyrazinone derivative equipped with a chiral auxiliary undergoes an intramolecular cycloaddition. The auxiliary, such as a chiral oxazolidinone, directs the approach of the dienophile to the diene, resulting in high diastereoselectivity for the desired exo-adduct. scribd.com Subsequent cleavage of the auxiliary yields the enantiomerically enriched core structure.
Another key strategy focuses on the diastereoselective functionalization of a pre-existing bridged bicyclic system. The synthesis developed by Pfizer involves the Diels-Alder reaction of 2-bromofluorobenzene and cyclopentadiene to form a bicyclic olefin intermediate. chemicalbook.com This intermediate is then subjected to a cis-dihydroxylation using osmium tetroxide, followed by oxidative cleavage to produce a dialdehyde. chemicalbook.comsci-hub.se A crucial diastereoselective reductive amination is then performed with a benzyl amine to construct the piperidine (B6355638) ring, followed by a series of steps to complete the varenicline skeleton. chemicalbook.comsci-hub.se
Asymmetric catalysis has also been explored to introduce chirality. While not the primary industrial route, peptide-mediated catalysis has shown potential in the desymmetrization of a varenicline derivative, achieving a 95:5 enantiomeric ratio in the formation of an N-oxide. nih.gov This highlights the ongoing exploration of novel catalytic methods for accessing enantiopure intermediates.
Furthermore, a modular, diastereoselective 5+1 cyclization approach has been reported for the synthesis of N-aryl piperidines, demonstrating its utility by preparing derivatives of bioactive molecules, including varenicline. researchgate.net This method utilizes a reductive amination/aza-Michael reaction sequence where the diastereoselectivity is enhanced by the presence of water. researchgate.net
The following table provides a summary of key reactions and findings in the stereoselective synthesis of varenicline and its precursors.
| Starting Material/Precursor | Key Stereoselective Reaction | Source of Stereocontrol | Reported Selectivity | Context/Yield |
| Pyrazinone derivative | Intramolecular Diels-Alder Reaction | Chiral Auxiliary | >90% yield (3 steps) | A highly diastereoselective reaction affording the exo form. scribd.com |
| Bicyclic Olefin (from Diels-Alder) | Reductive Amination | Substrate Control | 85.7% yield | Part of the Pfizer process; follows oxidative cleavage of a diol. chemicalbook.com |
| Varenicline Derivative | Peptide-Mediated Oxidation | Peptide Catalyst | 95:5 er | Desymmetrization to form an N-oxide in 61% yield. nih.gov |
| Heterocyclic Amine & Carbonyl | Reductive Amination/Aza-Michael | Water-Coordinated Enol Protonation | High Diastereoselectivity | A modular approach to N-aryl piperidines. researchgate.net |
These varied approaches underscore the chemical ingenuity required to construct complex chiral molecules like varenicline efficiently and with high stereochemical fidelity. The industrial-scale synthesis primarily relies on a substrate-controlled diastereoselective approach, which has proven robust and scalable. scribd.comchemicalbook.com
Advanced Analytical Characterization Techniques for Research Applications
Chromatographic Methodologies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for the analysis of varenicline (B1221332) tartrate. These methods offer high resolution, sensitivity, and specificity, making them indispensable for both quality control and research.
High-Performance Liquid Chromatography (HPLC) Development and Validation
The development and validation of HPLC methods for varenicline tartrate have been a significant focus of analytical research, ensuring reliable quantification in bulk drug substances and pharmaceutical formulations. umlub.pl These methods are established and validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com
A variety of HPLC methods have been reported, often employing a C18 column and a mobile phase consisting of a buffer and an organic modifier. nih.govcu.edu.eg For instance, one validated method utilized a Cosmosil C18 column with a mobile phase of methanol (B129727) and phosphate (B84403) buffer (pH 3.0) at a 65:35 v/v ratio, with UV detection at 244 nm. wjpps.com Another study employed a Chromolith Performance RP18e column with a mobile phase of methanol-buffer solution (pH 3.5) containing sodium benzoate (B1203000) as an ion-pairing agent, which allowed for detection at 320 nm. umlub.pl The validation of these methods consistently demonstrates their suitability for routine analysis. nih.govwjpps.com
| Parameter | Result | Reference |
| Linearity Range | 10-50 µg/ml | wjpps.com |
| Correlation Coefficient (r²) | 0.999 | wjpps.com |
| Limit of Detection (LOD) | 0.002 µg/ml | wjpps.com |
| Limit of Quantitation (LOQ) | 0.006 µg/ml | wjpps.com |
| Accuracy (Recovery) | 98.63% to 101.19% | nih.gov |
| Intra-day Precision (RSD) | 0.327% | |
| Inter-day Precision (RSD) | 0.147% |
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most prominently used technique for the analysis of this compound. umlub.pliajps.com These methods are valued for their simplicity, accuracy, and speed. nih.gov In a typical RP-HPLC application, a non-polar stationary phase (like a C18 or C8 column) is used with a polar mobile phase. nih.govnih.gov
Several RP-HPLC methods have been developed and validated for the estimation of this compound. One such method utilized a C18 Inertsil column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer (pH 4) and acetonitrile (B52724) in a gradient mode, with UV detection at 237 nm. nih.gov Another method employed a C-18 column with a mobile phase of Methanol and Potassium dihydrogen orthophosphate buffer (pH 3) in a 50:50 v/v ratio, also with UV detection at 237 nm. These methods have proven effective for the quantitative determination of this compound in bulk and tablet dosage forms. researchgate.net
| HPLC Condition | Method 1 | Method 2 | Reference |
| Column | C18 Inertsil (250 mm × 4.6 mm, 5 µm) | C-18 | nih.gov |
| Mobile Phase | Ammonium acetate buffer (pH 4) and Acetonitrile (gradient) | Methanol:Potassium dihydrogen orthophosphate buffer pH 3 (50:50, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | nih.gov |
| Detection Wavelength | 237 nm | 237 nm | nih.gov |
| Retention Time | Not Specified | 2.966 min |
The development of stability-indicating analytical methods is crucial for assessing the intrinsic stability of a drug substance and for determining its shelf-life. A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. nih.gov For this compound, this has been achieved through forced degradation studies under various stress conditions as per ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress. nih.govmdpi.com
One study detailed the development of a stability-indicating RP-HPLC method where this compound was subjected to acid and alkali hydrolysis, oxidation, and heat. nih.gov The chromatographic separation was achieved on a C18 Inertsil column, which effectively separated the parent drug from its degradation products. nih.gov Another validated stability-indicating HPLC method used a Zorbax Eclipse XDB-C8 column and was able to resolve the principal peak from degradation products with a resolution (Rs) of 1.87. nih.gov The results from these studies confirm that the methods are specific and selective for the determination of this compound in the presence of its degradants. nih.govnih.gov
| Stress Condition | Purpose | Observation | Reference |
| Acid Hydrolysis | To test degradation in acidic conditions | Degradation of this compound observed | umlub.plnih.gov |
| Alkali Hydrolysis | To test degradation in basic conditions | Degradation of this compound observed | umlub.plnih.gov |
| Oxidation | To test degradation under oxidative stress | Degradation of this compound observed | umlub.plnih.gov |
| Thermal Degradation | To test degradation at elevated temperatures | Degradation of this compound observed | nih.gov |
| Photolysis | To test degradation upon exposure to UV light | Degradation of this compound observed | umlub.plnih.gov |
Reverse Phase HPLC Applications
Ultra-Performance Liquid Chromatography (UPLC) for Related Substances
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. A UPLC method has been specifically developed and validated for the quantification of process-related impurities and degradation products of this compound in pharmaceutical formulations. iajps.comicm.edu.pl
This method allows for the chromatographic separation of multiple impurities on a reversed-phase column. akjournals.com The validation of this UPLC method demonstrated excellent linearity for the impurities over a range of 0.005% to 0.30%, with detection limits between 0.002% and 0.004%. akjournals.comresearchgate.net The high sensitivity and resolution of UPLC make it a powerful tool for impurity profiling and ensuring the purity of this compound. akjournals.com
Spectroscopic Techniques
Spectroscopic techniques, particularly UV-Visible spectrophotometry, provide a simpler and more cost-effective alternative to chromatographic methods for the quantification of this compound.
Ultraviolet-Visible (UV-VIS) Spectrophotometry
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. researchgate.net The principle of this method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte.
For this compound, spectrophotometric methods have been developed and validated, typically using a phosphate buffer solution. asianpubs.orgasianpubs.org The pH of the solution can affect the UV spectrum of varenicline, making the use of a buffer necessary for stable and reproducible measurements. asianpubs.org In one study, using a 0.01 M phosphate buffer at pH 7, the UV-Visible spectrophotometric determination was performed at a wavelength of 319 nm, where no interference from matrix components was observed. asianpubs.orgasianpubs.org Another method identified two absorption maxima (λmax) at 236 nm and 319 nm. researchgate.net These methods have been validated according to ICH guidelines and have shown good linearity, with one study reporting a linear range of 1-100 µg/mL. asianpubs.org
| Parameter | Result (Method 1) | Result (Method 2) | Reference |
| Wavelength (λmax) | 319 nm | 236 nm and 319 nm | researchgate.netasianpubs.org |
| Solvent/Buffer | 0.01 M Phosphate Buffer (pH 7) | Not specified | researchgate.netasianpubs.org |
| Linearity Range | 1-100 µg/mL | 5-40 µg/ml | researchgate.netasianpubs.org |
| Correlation Coefficient (r) | Not specified | 0.99 | researchgate.net |
| Accuracy (Recovery) | Not specified | 99.73% to 101.23% | researchgate.net |
| Precision (RSD) | Not specified | < 3% | researchgate.net |
Fluorimetry Applications
Fluorimetry offers a sensitive method for the quantification of varenicline. One approach involves the quenching of the fluorescence of erythrosine B by varenicline through the formation of an ion-pair complex. nih.gov This method is linear over a concentration range of 0.4–4.0 µg/ml, with detection at 550 nm after excitation at 528 nm. nih.gov Another highly sensitive method is based on the nucleophilic substitution reaction of varenicline with 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) in an alkaline medium (pH 9). chalcogen.ro This reaction forms a fluorescent derivative with maximum fluorescence intensity at 550 nm after excitation at 470 nm. chalcogen.ro This technique demonstrates a linear relationship between fluorescence intensity and concentration in the range of 5-250 ng/ml, with a limit of detection of 2.5 ng/ml. chalcogen.ro
A different fluorimetric detection technique involves precolumn derivatization with NBD-Cl, followed by isocratic elution with a mobile phase of methanol and distilled water (70:30, v/v). cu.edu.eg The fluorescence detector is set to an excitation wavelength of 474 nm and an emission wavelength of 539 nm. cu.edu.egiajps.com This method is linear, accurate, and precise over a concentration range of 0.2–20.0 µg/mL. cu.edu.egiajps.com Additionally, photochemical derivatization of varenicline at 253 nm in an alkaline medium can induce strong fluorescence, allowing for its spectrofluorimetric determination over a linear range of 10⁻⁸ to 10⁻⁶ mol L⁻¹. researchgate.net
Table 1: Fluorimetric Methods for this compound Analysis
| Method | Principle | Excitation (nm) | Emission (nm) | Linear Range | Limit of Detection (LOD) |
| Erythrosine B Quenching | Ion-pair complex formation | 528 | 550 | 0.4–4.0 µg/ml | 0.13 µg/ml nih.gov |
| NBD-Cl Derivatization | Nucleophilic substitution | 470 | 550 | 5–250 ng/ml | 2.5 ng/ml chalcogen.ro |
| Precolumn Derivatization with NBD-Cl | Derivatization followed by LC | 474 | 539 | 0.2–20.0 µg/mL | Not Specified |
| Photochemical Derivatization | UV irradiation in alkaline medium | Not Specified | Not Specified | 10⁻⁸–10⁻⁶ mol L⁻¹ | Not Specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its related substances. researchgate.netebsco.com Both ¹H NMR and ¹³C NMR are utilized to confirm the chemical structure of the compound. researchgate.net In research settings, NMR is instrumental in identifying process-related impurities and degradation products. For instance, in a study identifying thirteen related substances in this compound, the structures of two of these were confirmed using NMR spectroscopy. iajps.comresearchgate.net This highlights the definitive structural information that NMR provides, which is crucial during drug development to ensure the purity of the final product. iajps.comresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify this compound based on its characteristic molecular vibrations. researchgate.netnih.gov The FTIR spectrum provides a molecular fingerprint, which can be used to confirm the identity of the bulk drug. pharmaexcipients.com This technique is particularly useful in preformulation studies to assess the compatibility of this compound with various excipients. pharmaexcipients.com By comparing the FTIR spectra of the pure drug, the excipients, and their physical mixture, researchers can detect any chemical interactions that might affect the stability or efficacy of the final formulation. pharmaexcipients.com For example, the absence of changes in the characteristic peaks of varenicline in a mixture with polymers confirms the lack of chemical interaction. pharmaexcipients.com
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS, LC-QTOF)
Mass spectrometry (MS) and its hyphenated techniques are indispensable for the sensitive and selective analysis of this compound, especially for identifying impurities and metabolites. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the quantification of varenicline in various matrices. One method for determining varenicline in human plasma utilizes liquid-liquid extraction followed by analysis on a C8 column with an isocratic mobile phase of acetonitrile and 0.001 M ammonium acetate (70:30, v/v) at pH 4.0. jocpr.com This method was validated over a concentration range of 0.1–10.0 ng/mL. jocpr.com Another LC-MS/MS method was developed to quantify five potential genotoxic impurities in varenicline, demonstrating high accuracy and linearity. jrespharm.com Furthermore, a sensitive UPLC-tandem MS method has been established for the simultaneous quantification of varenicline, nicotine (B1678760), and its metabolites in human plasma. jocpr.com
Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometry is a high-resolution technique used for the characterization of related substances in this compound. iajps.comresearchgate.netmedscape.com In one study, an LC-QTOF-MS method was developed using an InertSustain C18 column with a gradient elution of 0.05% trifluoroacetic acid and acetonitrile. researchgate.net This method successfully identified thirteen related substances, including seven process-related impurities and six degradation products, by analyzing the accurate masses of parent and product ions. iajps.comresearchgate.net
The FDA has also developed a Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) method to quantify N-nitroso-varenicline, a potential impurity, in the drug substance and product. fda.govfda.gov This method uses a reverse-phase column and detects the protonated impurity ion with high mass accuracy. fda.govfda.gov
Table 2: Mass Spectrometry and Hyphenated Techniques for this compound Analysis
| Technique | Application | Key Findings |
| LC-MS/MS | Quantification in human plasma | Validated range: 0.1–10.0 ng/mL. jocpr.com |
| LC-MS/MS | Quantification of genotoxic impurities | Accurate and linear over the entire concentration range. jrespharm.com |
| LC-QTOF-MS | Impurity profiling | Identified 13 related substances (7 process-related, 6 degradation products). iajps.comresearchgate.net |
| LC-ESI-HRMS | Quantification of N-nitroso-varenicline | High sensitivity detection of the protonated impurity ion. fda.govfda.gov |
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) provides a fast and high-resolution separation method for this compound. A capillary zone electrophoresis (CZE) method was developed for the quantification of varenicline in tablet dosage forms. researchgate.net This method utilized an uncoated fused-silica capillary with a 50 mM sodium phosphate buffer at pH 2.5 and a voltage of 30 kV. jocpr.comresearchgate.net
For more complex matrices like human urine, a two-dimensional column-coupled CE (ITP-CZE) hyphenated with tandem mass spectrometry (MS/MS) has been developed. jocpr.com This advanced technique allows for the direct identification and ultratrace determination of varenicline and its metabolite, 2-hydroxy-varenicline, in untreated urine samples. researchgate.net Another CE method combined with mass spectrometry was proposed for the rapid analysis of varenicline in human urine, achieving a high sensitivity suitable for quantifying levels as low as 15 ng/mL. iajps.com
Table 3: Electrophoretic Methods for this compound Analysis
| Method | Matrix | Key Parameters | Application |
| Capillary Zone Electrophoresis (CZE) | Tablets | 50 mM sodium phosphate buffer (pH 2.5), 30 kV | Quantification jocpr.comresearchgate.net |
| ITP-CZE-MS/MS | Human Urine | Two-dimensional column coupling | Ultratrace determination of varenicline and its metabolite jocpr.comresearchgate.net |
| CE-MS | Human Urine | - | Rapid analysis with high sensitivity (15 ng/mL) iajps.com |
Method Validation According to Research Guidelines (e.g., ICH Guidelines for Analytical Procedures)
The validation of analytical methods for this compound is consistently performed in accordance with guidelines from the International Council for Harmonisation (ICH). nih.govrjptonline.orgakjournals.comwjpps.com These validations ensure that the developed methods are linear, precise, accurate, specific, robust, and rugged. iajps.com
For example, an RP-HPLC method was validated for linearity, specificity, system suitability, precision, ruggedness, and robustness, with all parameters meeting the acceptance criteria set by ICH guidelines. wjpps.com Similarly, a UPLC method for quantifying related substances was validated for linearity, limits of detection and quantification, accuracy, precision, and selectivity according to ICH guidelines. akjournals.com A capillary electrophoresis method was also validated following ICH guidelines, demonstrating linearity in the range of 1.0–60.0 μg/ml, with LOD and LOQ of 0.5 and 1.0 μg/ml, respectively. iajps.com The validation of a liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC-APCI-MS/MS) method for determining N-nitrosamine impurities also followed ICH Q2 (R1) guidelines, showing excellent linearity and sensitivity. rjptonline.org
Table 4: Validated Analytical Methods for this compound
| Method | Validation Guideline | Key Validated Parameters |
| RP-HPLC | ICH | Linearity, specificity, precision, accuracy, robustness, ruggedness. wjpps.comresearchgate.net |
| UPLC | ICH | Linearity, LOD, LOQ, accuracy, precision, selectivity. akjournals.com |
| Capillary Electrophoresis | ICH | Linearity (1.0–60.0 μg/ml), LOD (0.5 μg/ml), LOQ (1.0 μg/ml). iajps.com |
| LC-APCI-MS/MS | ICH Q2 (R1) | Linearity (0.66-19.88 ppm), LOD (0.22 ppm), LOQ (0.66 ppm), recovery (85-115%). rjptonline.org |
| Spectrofluorimetry | ICH | Linearity (0.4–4.0 µg/ml), LOD (0.13 µg/ml), LOQ (0.39 µg/ml). nih.gov |
Novel Preclinical Applications and Emerging Research Directions
Investigation of Varenicline (B1221332) in Models of Alcohol Abuse and Dependence
The shared neurobiological pathways between nicotine (B1678760) and alcohol dependence, particularly involving the nicotinic acetylcholine (B1216132) receptor (nAChR) system, have prompted research into varenicline's efficacy in mitigating alcohol consumption and related behaviors. sec.gov Animal models have been instrumental in elucidating these effects.
Preclinical studies have consistently demonstrated that varenicline can reduce alcohol consumption across various animal models. nih.gov In rat models, both acute and chronic administration of varenicline have been shown to significantly decrease voluntary ethanol (B145695) intake. sec.gov
One key finding is the selectivity of varenicline's effect. In an operant self-administration paradigm, varenicline selectively reduced lever-pressing for ethanol without affecting the seeking of a sucrose (B13894) reward, suggesting it does not act as a general behavioral suppressant but rather specifically modulates the rewarding properties of ethanol. news-medical.net This selectivity was also observed in a two-bottle choice model, where varenicline decreased ethanol consumption but not water intake. sec.gov The effect is dose-dependent, with higher doses generally producing a greater reduction in ethanol consumption in alcohol-preferring (P) rats. sciety.org
Research using genetically modified mouse models has pinpointed the α4-containing (α4) nAChRs as crucial for these effects. researchgate.net In wild-type mice, varenicline reduced consumption of both 2% and 20% alcohol solutions. However, this effect was absent in knockout mice lacking the α4 nAChR subunit, indicating that the expression of these specific receptors is necessary for varenicline's ability to reduce alcohol intake. researchgate.net Conversely, in mice with a hypersensitive α4 nAChR (Leu9'Ala mutation), even low doses of varenicline dramatically decreased ethanol consumption. researchgate.net
Table 1: Effect of Varenicline on Ethanol Consumption in Animal Models
| Animal Model | Varenicline Administration | Key Findings | Reference(s) |
|---|---|---|---|
| Wistar Rats | Acute (0.3-2 mg/kg, s.c.) | Selectively reduced ethanol seeking over sucrose seeking in an operant self-administration model. | news-medical.net |
| Wistar Rats | Acute (1 and 2 mg/kg, s.c.) | Significantly decreased voluntary ethanol consumption in rats with a history of chronic ethanol exposure. | news-medical.net |
| Wistar Rats | Chronic (2 mg/kg/day for 6 days) | Suppressed ethanol consumption without a subsequent rebound in drinking after treatment cessation. | news-medical.net |
| Alcohol-Preferring (P) Rats | Acute (0.5, 1.0, 2.0 mg/kg) | Dose-dependently reduced alcohol intake during reaccess periods following deprivation. | sciety.org |
| Wild-Type (WT) and α4 Knockout (KO) Mice | Acute (0.1-0.3 mg/kg, i.p.) | Reduced 2% and 20% alcohol consumption in WT mice, but not in α4 KO mice. | researchgate.net |
| Leu9'Ala Mutant Mice (hypersensitive α4* nAChR) | Acute (0.0125-0.05 mg/kg, i.p.) | Dramatically reduced ethanol intake at low doses that had little effect in WT mice. | researchgate.net |
The brain's reward system, particularly the mesolimbic dopamine (B1211576) pathway, is central to the reinforcing effects of both nicotine and alcohol. Ethanol consumption increases dopamine levels in the nucleus accumbens (NAc). biorxiv.org The proposed mechanism for varenicline's efficacy in reducing alcohol consumption involves the modulation of dopamine release via nAChRs.
However, the exact nature of this modulation is complex. One study using in vivo microdialysis in rats found that systemic administration of varenicline on its own significantly enhanced dopamine release in the NAc. When varenicline was administered prior to ethanol, the combination resulted in significantly greater dopamine levels compared to ethanol alone. sec.gov This suggests that varenicline does not block ethanol-induced dopamine release but may instead occlude the rewarding effects of ethanol by maintaining high tonic levels of dopamine, thereby reducing the phasic reinforcement from alcohol.
Further research has highlighted the importance of the specific brain region where varenicline acts. Microinfusion of varenicline directly into the NAc core and core-shell border successfully reduced ethanol intake in rats with a history of long-term consumption. In contrast, infusions into the NAc shell or the ventral tegmental area (VTA), where the dopamine neurons originate, did not have the same effect. This points to a critical role for presynaptic nAChRs located on dopamine terminals within the NAc in mediating varenicline's effects on alcohol consumption after chronic exposure. These presynaptic nAChRs can directly modulate dopamine signaling independently of neuronal firing from the VTA.
Beyond reducing consumption, varenicline also appears to alter some of the acute behavioral effects of ethanol, potentially by increasing its aversive properties. clinicaltrials.gov Studies in adult C57BL/6J mice have shown that pretreatment with varenicline significantly increases the ataxic (motor-incoordinating) and sedative-hypnotic effects of ethanol. pfizermedicalinformation.com
In one study, varenicline was shown to increase ethanol-induced ataxia when measured on the balance beam and dowel tests. pfizermedicalinformation.com The same study also measured sedation using the loss of righting reflex (LORR) test; varenicline pretreatment significantly increased the duration of LORR induced by a high dose of ethanol. pfizermedicalinformation.com These findings suggest that varenicline can make the experience of intoxication more unpleasant, which could contribute to a reduction in drinking. pfizermedicalinformation.com
Varenicline also affects ethanol-induced changes in locomotor activity. It has been found to reduce baseline locomotor activity on its own. pfizermedicalinformation.com When combined with ethanol, varenicline significantly attenuated acute ethanol-induced locomotor stimulation in DBA/2J mice, an inbred strain highly sensitive to this effect. nih.gov
Interestingly, these effects may be age-dependent. A study conducted in adolescent C57BL/6J mice found that varenicline, while still reducing ethanol consumption, had no significant effect on ethanol-induced ataxia or sedation. This highlights that the neurobiological mechanisms underlying varenicline's interaction with ethanol may change throughout development.
Table 2: Impact of Varenicline on Acute Behavioral Effects of Ethanol in Mice
| Behavioral Effect | Animal Model | Varenicline Effect | Key Findings | Reference(s) |
|---|---|---|---|---|
| Ataxia (Motor Incoordination) | Adult C57BL/6J Mice | Increased | Pretreatment with varenicline enhanced ethanol-induced ataxia on the balance beam and dowel tests. | pfizermedicalinformation.com |
| Ataxia (Motor Incoordination) | Adolescent C57BL/6J Mice | No Significant Effect | Varenicline did not significantly alter ethanol-induced ataxia on the balance beam. | |
| Sedation (Loss of Righting Reflex) | Adult C57BL/6J Mice | Increased | Pretreatment with 1 or 2 mg/kg varenicline increased the duration of ethanol-induced sedation. | pfizermedicalinformation.com |
| Sedation (Loss of Righting Reflex) | Adolescent C57BL/6J Mice | No Significant Effect | Varenicline did not significantly affect the duration of ethanol-induced sedation. | |
| Locomotor Stimulation | DBA/2J Mice | Decreased | Significantly attenuated acute ethanol-induced locomotor stimulation. | nih.gov |
Modulation of Ethanol-Induced Dopamine Release in Animal Models
Antiviral Activity Research
In a significant departure from its neurological applications, varenicline tartrate has been identified as a potential antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. This line of research stemmed from computational modeling and observations about the role of the nicotinic cholinergic system in the pathophysiology of the disease. nih.govnews-medical.net
In vitro studies have confirmed that this compound can inhibit SARS-CoV-2 infection in human cells. Research using human airway epithelial cells (Calu-3) and colon epithelial cells (Caco-2) demonstrated that varenicline reduced the infectivity of the virus across a range of concentrations while maintaining cell viability. biorxiv.org
This antiviral activity was observed not only against the original wildtype SARS-CoV-2 but also against variants of concern. Varenicline was effective at inhibiting the alpha and beta variants in these cellular models. sec.govnews-medical.netbiorxiv.org The half-maximal inhibitory concentration (IC50) for the wildtype virus was found to be between 0.3 µM and 0.5 µM, with an even lower IC50 of 0.13 µM for the alpha variant. news-medical.net The proposed mechanism involves the direct binding of varenicline to the SARS-CoV-2 spike protein, which may prevent the conformational change required for the virus to bind to host cell receptors and initiate infection. nih.govnews-medical.net
The promising in vitro results were further explored in an in vivo rhesus macaque model of SARS-CoV-2 infection. news-medical.netbiorxiv.org In this exploratory study, this compound was administered as a nasal spray (formulated as OC-01) to the animals. sec.govbiorxiv.org
The treatment was found to be effective in reducing the viral load and inhibiting viral replication in the nasal mucosa and upper airway. biorxiv.org Administration of the nasal spray was observed to inhibit viral replication in the nose within 24 hours of a high-titer infectious SARS-CoV-2 challenge. sec.gov Notably, there was an absence of detectable subgenomic RNA (sgRNA), an indicator of active viral replication, at days 3 and 5 post-challenge in the treated animals. sec.gov This suggests that the treatment prevented the virus from significantly infecting nasal mucosal cells and starting the process of creating new virions. sec.gov The study concluded that varenicline has the potential to inhibit SARS-CoV-2 infection and replication in a relevant animal model. biorxiv.org
Proposed Molecular Mechanisms of Antiviral Action (e.g., Spike Protein Binding)
Recent preclinical research has illuminated a potential new application for this compound as an antiviral agent, particularly against SARS-CoV-2. The proposed mechanism centers on its interaction with the virus's spike protein.
Computational modeling and subsequent in vitro studies have suggested that varenicline can bind with high affinity to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, specifically at the hinge site. news-medical.net This binding is thought to impede the conformational change of the spike protein to the "up" position, a necessary step for the virus to attach to the ACE2 receptor or the nicotinic acetylcholine receptor (nAChR) and infect host cells. news-medical.net This direct interaction with the spike protein has been hypothesized to block viral entry into tissues. biospace.comsec.gov
Further investigations have revealed that varenicline's interaction may not be limited to the RBD. It has been shown to also bind to the Y674-R685 region of the spike protein. news-medical.net This secondary binding site is significant because it suggests that varenicline's efficacy might be maintained against new variants of concern, as its affinity for this region is not dependent on the RBD's conformation. news-medical.net
In addition to direct interaction with the viral spike protein, varenicline's role as a nicotinic acetylcholine receptor (nAChR) agonist is also considered a key aspect of its potential antiviral mechanism. news-medical.net The SARS-CoV-2 spike protein itself is predicted to bind to nAChRs. news-medical.net Varenicline, as a partial agonist at several nAChR subtypes including α4β2, and a full agonist at the α7 receptor, could modulate the activity of these receptors, thereby interfering with viral entry and replication. news-medical.netbiospace.comnih.gov Preclinical studies have demonstrated varenicline's potent antiviral activity against SARS-CoV-2 and its alpha and beta variants in cell cultures. biospace.comsec.gov In vivo studies using a rhesus macaque model showed that nasally administered varenicline successfully prevented viral infection and replication in the nasal cavity. news-medical.net
Table 1: Preclinical Antiviral Activity of Varenicline
| Study Type | Model | Key Findings | Reference |
| In Silico | Computational Modeling | High-affinity binding to SARS-CoV-2 spike protein hinge site. | news-medical.net |
| In Vitro | Cell Culture (Calu-3, Caco-2) | Potent antiviral activity against SARS-CoV-2 and its alpha and beta variants. | biospace.comsec.govnih.gov |
| In Vivo | Rhesus Macaque | Prevention of SARS-CoV-2 infection and replication in the nasal cavity. | news-medical.net |
Exploratory Research in Neurodegenerative Disorders (Mechanistic studies)
The neuroprotective potential of this compound is an active area of preclinical investigation, particularly in the context of neurodegenerative disorders like Parkinson's and Alzheimer's disease. The underlying hypothesis is that by modulating the cholinergic system, varenicline may offer therapeutic benefits.
In animal models of Parkinson's disease, varenicline has shown promise in mitigating motor deficits. nih.gov It acts as a partial agonist of α4β2 and α6β2 nicotinic acetylcholine receptors (nAChRs) and a full agonist of the α7 receptor, which are implicated in the dopaminergic system. nih.gov Studies have shown that varenicline can increase the availability of striatal dopamine receptors in rodents and protect against neurodegeneration in the substantia nigra induced by neurotoxins. nih.gov However, it did not prevent changes in cortical dopamine levels in one study, suggesting its effects may not be solely limited to the α4β2*-nAChR. nih.gov The upregulation of α7-nAChRs by chronic varenicline treatment is another potential mechanism being explored for its effects in Parkinson's disease models. nih.gov
In the context of Alzheimer's disease, research has focused on varenicline's ability to counteract the cognitive deficits associated with amyloid-beta (Aβ) pathology. In a rat model of Alzheimer's disease induced by Aβ injection, varenicline treatment was found to ameliorate learning and memory impairments. who.intnih.gov Specifically, it improved performance in Y-maze and passive avoidance tasks. who.int Further mechanistic studies revealed that varenicline can upregulate synaptic proteins such as PSD-95, synaptophysin, and GAP-43 in the hippocampus. nih.gov Additionally, it has been shown to enhance hippocampal long-term potentiation (LTP), indicating an improvement in synaptic plasticity. nih.gov These findings suggest that varenicline's pro-cognitive effects in Alzheimer's models may stem from its ability to modulate synaptic function and enhance neuronal communication. nih.gov
Table 2: Mechanistic Studies of Varenicline in Neurodegenerative Disorder Models
| Disorder Model | Key Mechanistic Findings | Reference |
| Parkinson's Disease | Increased striatal dopamine receptor availability; prevention of substantia nigra neurodegeneration. | nih.gov |
| Alzheimer's Disease | Upregulation of hippocampal synaptic proteins (PSD-95, synaptophysin, GAP-43); enhancement of hippocampal long-term potentiation (LTP). | nih.gov |
Potential for Research into Other Reward System-Related Behaviors in Animal Models
Varenicline's primary mechanism of action involves its interaction with the brain's reward system, specifically the mesolimbic dopamine system, through its partial agonism at α4β2 nicotinic acetylcholine receptors. pfizermedicalinformation.comfda.gov This has led to exploratory research into its potential to modulate other reward-seeking behaviors beyond nicotine dependence in animal models.
Studies in rodents have demonstrated that varenicline can selectively reduce ethanol consumption and seeking behaviors. pnas.org In operant self-administration paradigms, varenicline decreased ethanol but not sucrose seeking, suggesting a degree of selectivity for drug-related rewards. pnas.org Chronic administration of varenicline also led to a sustained decrease in voluntary ethanol consumption without a subsequent rebound effect. pnas.org The proposed mechanism for this effect is that by acting as a partial agonist at α4β2 nAChRs, varenicline reduces the rewarding properties of ethanol. pnas.org
Furthermore, research in mouse models has elucidated the role of different nAChR subunits in varenicline's effects on reward. For instance, the blockade of nicotine reward by varenicline was found to be reduced in mice lacking the α5 nAChR subunit, highlighting its importance in mediating varenicline's effects. researchgate.net Interestingly, at higher doses, varenicline induced a place aversion that was dependent on α5 nAChRs but not β2 nAChRs. researchgate.netnih.gov These findings indicate a complex interplay of different nAChR subtypes in the modulation of reward and aversion by varenicline. The development of varenicline as a smoking cessation aid was itself directly attributed to findings from animal models of addiction. whiterose.ac.uk
Table 3: Varenicline's Effects on Reward-Related Behaviors in Animal Models
| Behavior | Animal Model | Key Findings | Reference |
| Ethanol Consumption | Rat | Selectively reduced ethanol seeking and consumption. | pnas.org |
| Nicotine Reward | Mouse | Blocked the development and expression of nicotine reward in a conditioned place preference test. | researchgate.netnih.gov |
| Place Aversion | Mouse | Induced place aversion at high doses, dependent on α5 nAChRs. | researchgate.netnih.gov |
Future Directions in Varenicline Tartrate Academic Research
Elucidation of Further Receptor Subtype Specificity and Allosteric Sites
While varenicline's primary mechanism is attributed to its partial agonism at the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), future research is focused on creating a more detailed map of its receptor interactions. Varenicline (B1221332) is known to be highly selective, binding more potently to the α4β2 receptor subtype than to other nAChRs or non-nicotinic receptors. pfizermedicalinformation.comdartmouth-hitchcock.org In vitro studies have quantified this selectivity, showing binding affinity for α4β2 to be over 500 times greater than for α3β4, over 3,500 times greater than for α7, and over 20,000 times greater than for the α1βγδ muscle-type receptor. pfizermedicalinformation.comnih.gov Varenicline also exhibits moderate affinity for the 5-HT3 serotonin (B10506) receptor. pfizermedicalinformation.comdartmouth-hitchcock.orgbiorxiv.org
Moreover, there is a growing interest in the allosteric modulation of nAChRs. annualreviews.org While varenicline acts at the primary (orthosteric) agonist binding site, research is exploring how its function might be influenced by molecules binding to other (allosteric) sites on the receptor. biorxiv.org Positive allosteric modulators (PAMs) are of particular interest as they can enhance the effect of orthosteric agonists like acetylcholine without directly activating the receptor themselves, potentially offering a more nuanced therapeutic approach. acs.orgoup.com Compounds like desformylflustrabromine (B1197942) (dFBr), a PAM with selectivity for the α4β2 nAChR, are being studied to understand how they might complement or alter the effects of ligands like varenicline. oup.comnih.gov A recent study also identified varenicline as a potential transmembrane agonist of the TREM2-TYROBP interaction, a target unrelated to nAChRs, suggesting its molecular footprint may be broader than previously understood. nih.govresearchgate.net
| Receptor/Subtype | Binding Affinity (Ki) / Selectivity | Functional Activity | Source |
| α4β2 nAChR | High affinity (Ki = 0.15 nM) | Partial Agonist | nih.gov |
| (α4)₂(β2)₃ (HS) | High affinity | Efficacious Agonist | biorxiv.org |
| (α4)₃(β2)₂ (LS) | High affinity | Efficacious Agonist | biorxiv.org |
| α3β4 nAChR | >500-fold lower affinity than α4β2 | Partial Agonist | pfizermedicalinformation.comdrugbank.com |
| α7 nAChR | >3,500-fold lower affinity than α4β2 | Full Agonist | pfizermedicalinformation.comdrugbank.comfrontiersin.org |
| α6β2* nAChR | High affinity | Partial Agonist | nih.govtandfonline.com |
| α1βγδ nAChR | >20,000-fold lower affinity than α4β2 | Low affinity | pfizermedicalinformation.comnih.gov |
| 5-HT3 Receptor | Moderate affinity (Ki = 350 nM) | Binds | pfizermedicalinformation.comdartmouth-hitchcock.org |
Development of Advanced Preclinical Models for Mechanistic Studies
To probe the complex mechanisms of varenicline action, researchers are moving beyond traditional animal models and developing more sophisticated systems. Transgenic mouse models, which allow for the manipulation of specific genes, are crucial. nih.gov These include knockout mice lacking certain receptor subunits and "humanized" models where a mouse gene is replaced with its human equivalent, such as the non-synonymous SNP in the α5 nAChR subunit gene implicated in nicotine (B1678760) dependence. nih.gov
Gene-editing technologies like CRISPR/Cas9 are enabling the creation of highly specific preclinical models. nih.govresearchgate.net This technology allows for precise modifications to the genes encoding nAChRs, facilitating detailed studies of structure-function relationships and varenicline's interaction with specific amino acid residues within the receptor. researchgate.net Furthermore, chemogenetic and optogenetic tools are being employed to achieve cell-type-specific control over neuronal activity. nih.gov For example, Pharmacologically Selective Actuator Modules (PSAMs), which are engineered receptors activated by specific synthetic ligands, can be expressed in specific neuron populations. This allows researchers to study the effects of activating or silencing a particular circuit in response to a varenicline-like molecule, thereby dissecting its contribution to complex behaviors. researchgate.netbiorxiv.org
In parallel, in vivo biosensors are being developed to provide real-time measurements of neurotransmitter dynamics in the brain. nih.gov These sensors can directly monitor how varenicline and its metabolites or prodrugs modulate systems like dopamine (B1211576) in brain reward centers, offering a direct pharmacodynamic readout of drug efficacy in preclinical models. nih.gov At the cellular level, research is increasingly utilizing induced pluripotent stem cell (iPSC)-derived models, such as human neurons and engineered heart tissues, to study the effects of varenicline on human cells in a controlled environment. researchgate.netnih.gov These advanced models provide powerful platforms for detailed mechanistic investigations that are more translatable to human physiology.
High-Throughput Screening for Novel Modulators of Varenicline Targets
The search for new chemical entities that can modulate varenicline's targets is a key area of future research. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify novel ligands. medchemexpress.com For instance, researchers have developed bacterial two-hybrid (B2H) systems designed for HTS of modulators of transmembrane protein interactions. nih.gov In a pilot study, this system was used to screen FDA-approved drugs for molecules that could modify the interaction of TREM2 and TYROBP, which led to the unexpected identification of varenicline as a potential agonist for this interaction. nih.govresearchgate.net
These screening efforts are not limited to finding direct agonists or antagonists. A major focus is the discovery of novel allosteric modulators, particularly Positive Allosteric Modulators (PAMs), for nAChRs. acs.org PAMs represent a promising therapeutic strategy because they enhance the function of the endogenous neurotransmitter, acetylcholine, rather than activating the receptor directly, which may lead to fewer off-target effects and a lower risk of receptor desensitization. acs.orgoup.com The discovery of compounds like GAT2802 and desformylflustrabromine (dFBr) highlights the potential of screening campaigns to identify novel PAMs with selectivity for specific nAChR subtypes. acs.orgnih.gov
The knowledge gained from varenicline's structure and function is also being used to guide the design of new screening assays and to inform the synthesis of novel varenicline analogues. biorxiv.org By understanding the critical hydrogen bonding interactions and the functional importance of specific moieties on the varenicline molecule, researchers can more effectively search for and design new compounds with desired pharmacological profiles at nAChRs and other potential targets. biorxiv.org
Integration of Omics Data in Understanding Varenicline's Molecular Footprint
To gain a holistic view of varenicline's biological effects, researchers are increasingly turning to "omics" technologies. These approaches generate vast amounts of data on genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). researchgate.net The integration of these multi-omics datasets provides a comprehensive "molecular footprint" of how varenicline affects cellular and organismal systems. pharmaron.comarxiv.org
Genome-Wide Association Studies (GWAS) are being used to identify genetic variants that influence an individual's response to varenicline. nih.gov A recent large-scale genetic study, leveraging electronic health records, identified novel genetic variants associated with varenicline-aided smoking cessation, implicating genes involved in processes like transcriptional regulation and cilium assembly. nih.govle.ac.uk
Transcriptomics and proteomics analyses can reveal how varenicline alters gene and protein expression, respectively, in different tissues or cell types. nih.govnih.govpeerj.com For example, such studies could identify downstream signaling pathways that are modulated by varenicline's activity at nAChRs. Metabolomics, the study of small molecules and metabolic pathways, can provide insights into how varenicline affects cellular energy and signaling processes. nih.govfrontiersin.org
The true power of these approaches lies in their integration. pharmaron.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct detailed network models of varenicline's mechanism of action. nih.govarxiv.org This systems-level approach can uncover novel drug targets, identify biomarkers for treatment response, and provide a much deeper understanding of the diverse biological processes influenced by varenicline. researchgate.netfrontiersin.org
| Omics Approach | Research Focus | Potential Insights from Varenicline Research | Source |
| Genomics | Analysis of DNA and genetic variations. | Identification of genetic variants (SNPs) associated with varenicline efficacy and response. | nih.govle.ac.uk |
| Transcriptomics | Analysis of RNA transcripts (gene expression). | Understanding changes in gene expression in brain regions or cells following varenicline exposure. | pharmaron.comnih.gov |
| Proteomics | Analysis of proteins and their modifications. | Identifying changes in protein levels and signaling pathways modulated by varenicline. | nih.govpeerj.comfrontiersin.org |
| Metabolomics | Analysis of small molecule metabolites. | Revealing shifts in metabolic pathways and cellular energy in response to varenicline. | nih.govpeerj.com |
| Multi-Omics | Integrated analysis of multiple omics datasets. | Constructing comprehensive models of varenicline's molecular action and identifying novel biomarkers. | pharmaron.comarxiv.org |
Exploration of Prodrug Strategies for Targeted Delivery in Research Models
A significant challenge in neuroscience research is delivering compounds effectively to the central nervous system (CNS). The blood-brain barrier (BBB) restricts the passage of many molecules. Prodrug strategies offer a promising solution for optimizing drug delivery in preclinical research. jopir.inresearchgate.net A prodrug is an inactive or less active derivative of a parent drug that is chemically converted into the active form within the body, ideally at the target site. mdpi.comscilit.net
For varenicline, prodrugs are being designed with several research objectives in mind. One key goal is to improve its pharmacokinetic properties, for instance, by creating extended-release formulations that can maintain stable concentrations in the brain over longer periods. nih.gov This would be highly valuable in preclinical behavioral studies that require sustained drug action. These prodrugs are designed to be bioreversible, often by attaching a chemical moiety that is cleaved by enzymes present in the brain to release the active varenicline. jopir.inresearchgate.net
Another major area of exploration is targeted delivery. rsc.org The "Trojan Horse" strategy involves attaching the drug to a molecule that can be actively transported across the BBB. mdpi.com This could involve linking varenicline to a ligand that binds to a specific receptor on brain endothelial cells, such as the transferrin receptor (TfR) or lactoferrin receptor (LfR), thereby hijacking the receptor's natural transport mechanism to gain entry into the brain. mdpi.com While not yet specifically applied to varenicline in published studies, this approach represents a powerful future direction for research models. By enhancing brain penetration and targeting specific regions, varenicline prodrugs could allow for more precise mechanistic studies and reduce potential peripheral effects in animal models. nih.govjopir.in
| Prodrug Strategy | Research Objective | Mechanism Example | Source |
| Improved Pharmacokinetics | Create extended-release formulations for stable CNS levels in research models. | Attach a promoiety that is slowly cleaved by CNS enzymes, prolonging the release of active varenicline. | nih.gov |
| Enhanced Lipophilicity | Increase passive diffusion across the blood-brain barrier. | Chemically modify varenicline to be more lipid-soluble, facilitating easier passage through cell membranes. | jopir.inmdpi.com |
| Carrier-Mediated Transport | Utilize endogenous transporters to shuttle varenicline into the brain. | Design a varenicline prodrug that mimics a substrate for a nutrient transporter like the L-type amino acid transporter 1 (LAT1). | mdpi.com |
| Receptor-Mediated Transcytosis | "Trojan Horse" approach for active transport across the BBB. | Link varenicline to a ligand (e.g., a peptide) that binds to a receptor (e.g., transferrin receptor) expressed on the BBB. | mdpi.com |
| ROS-Triggered Release | Target delivery to sites of high oxidative stress (e.g., inflammation) in disease models. | Incorporate a reactive oxygen species (ROS)-sensitive linker that cleaves and releases varenicline in a high-ROS environment. | rsc.org |
Q & A
Q. How can researchers experimentally assess the receptor selectivity of varenicline tartrate for α4β2 nicotinic acetylcholine receptors (nAChRs) compared to other subtypes?
Methodological Answer:
- Use in vitro assays with transfected HEK cells expressing specific nAChR subtypes (e.g., α4β2, α3β4, α7). Measure agonist activity via calcium flux or electrophysiological recordings.
- Calculate EC₅₀ values for receptor activation. For example, this compound shows partial agonism at α4β2 (EC₅₀ = 2.3 μM, 45% efficacy vs. nicotine) and full agonism at α3β4 (EC₅₀ = 55 μM, 75% efficacy) .
- Compare dose-response curves across receptor subtypes to quantify selectivity.
Q. What methodologies are recommended for evaluating this compound’s efficacy in reducing nicotine self-administration in preclinical models?
Methodological Answer:
- Employ operant conditioning paradigms in rodents, where lever presses deliver nicotine.
- Administer this compound at varying doses (e.g., 0.1–3 mg/kg) and measure reductions in nicotine intake.
- Use progressive ratio schedules to assess motivation (e.g., breakpoint thresholds). Varenicline reduces nicotine self-administration dose-dependently and attenuates relapse behaviors .
Advanced Research Questions
Q. How should researchers design experiments to quantify genotoxic impurities like N-nitrosovarenicline in this compound formulations?
Methodological Answer:
- Develop a UPLC-MS/MS protocol with optimized mobile phases (e.g., 0.1% formic acid in water/acetonitrile).
- Validate sensitivity (LOD ≤ 0.15 ng/mL, LOQ ≤ 0.5 ng/mL), accuracy (recovery rates 90–110%), and precision (RSD < 5%) across multiple batches .
- Include stability testing under stress conditions (heat, light, pH extremes) to simulate degradation pathways .
Q. What strategies are effective for synthesizing and characterizing process-related impurities in this compound?
Methodological Answer:
- Synthesize impurities (e.g., oxidation byproducts) via controlled reactions during API synthesis. For example, nitroso derivatives form under acidic conditions .
- Characterize using HRMS , ¹H/¹³C NMR , and HPLC-PDA . Assign structural peaks via spectral comparisons with reference standards .
- Establish impurity thresholds aligned with ICH guidelines (e.g., ≤ 0.1% for identified impurities) .
Q. How can researchers resolve contradictions in smoking cessation efficacy data across clinical trials involving this compound?
Methodological Answer:
- Conduct meta-analyses with stratified subgroups (e.g., smokers with comorbidities vs. healthy volunteers).
- Adjust for covariates like adherence rates, counseling intensity, and follow-up duration. For instance, hospitalized patients with comorbidities showed a 6× higher quit rate with varenicline + counseling vs. placebo .
- Use sensitivity analyses to assess bias from study design heterogeneity .
Q. What experimental approaches validate the compatibility of this compound with excipients in solid-dose formulations?
Methodological Answer:
Q. How should long-term safety studies of this compound be structured to capture rare adverse events?
Methodological Answer:
- Implement prospective cohort studies with 2+ years of follow-up, tracking neuropsychiatric events (e.g., depression, suicidal ideation) via validated scales like PHQ-9.
- Compare incidence rates against placebo groups, adjusting for confounding factors (e.g., smoking history, comorbidities) .
Methodological Tools & Standards
Q. Which analytical standards are critical for ensuring quality control in this compound research?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
